molecular formula C17H29N3 B5781840 (1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine

(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine

Cat. No. B5781840
M. Wt: 275.4 g/mol
InChI Key: KFZZUOBNQNQFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazines. BZP was first synthesized in the 1970s as a potential antihistamine, but it was later found to have psychoactive properties. BZP has been used recreationally as a substitute for amphetamines and ecstasy. In recent years, BZP has gained attention as a potential research tool due to its effects on the central nervous system.

Mechanism of Action

BZP acts as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system, which can result in feelings of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. BZP has also been shown to have effects on the immune system, including increased production of cytokines and activation of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using BZP in lab experiments is that it has a relatively short half-life, which allows for precise control over the duration of its effects. BZP has also been shown to have effects on a number of different neurotransmitter systems, which makes it a useful tool for studying the central nervous system.
One limitation of using BZP in lab experiments is that it has been shown to have potential neurotoxic effects, especially when used at high doses. BZP has also been shown to have potential cardiovascular and renal effects, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research on BZP. One area of interest is the potential therapeutic applications of BZP. BZP has been shown to have effects on a number of different neurotransmitter systems, which may make it useful in the treatment of a variety of neurological and psychiatric disorders.
Another area of interest is the potential neurotoxic effects of BZP. Further research is needed to determine the long-term effects of BZP use, especially at high doses.
Conclusion:
In conclusion, (1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine, or BZP, is a synthetic compound that has gained attention as a potential research tool due to its effects on the central nervous system. BZP has been shown to act as a dopamine and serotonin reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. BZP has also been shown to have stimulant effects, similar to amphetamines. While there are potential therapeutic applications for BZP, further research is needed to determine its long-term effects and potential neurotoxicity.

Synthesis Methods

BZP can be synthesized using a variety of methods, but the most common method involves the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with dimethylamine and formaldehyde to produce (1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine.

Scientific Research Applications

BZP has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine and serotonin reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. BZP has also been shown to have stimulant effects, similar to amphetamines.

properties

IUPAC Name

N'-(1-benzylpiperidin-4-yl)-N,N,N'-trimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3/c1-18(2)13-14-19(3)17-9-11-20(12-10-17)15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZZUOBNQNQFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5460168

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